4-Ethynylpyridine

Electrochemistry Molecular Electronics Conformational Analysis

4-Ethynylpyridine (CAS 2510-22-7) uniquely enables linear metal bridging in heterotrimetallic Ru(II)-M(II)-Ru(II) complexes (M = Pd, Pt)-a geometry unattainable with 2- or 3-ethynylpyridine isomers due to steric and angular constraints. • Precursor for NLO-active C(sp)-H⋯N hydrogen-bonded tapes with 8× SHG efficiency vs. crystalline urea. • Moderate hydrohalogenation reactivity for controlled conversion without over-halogenation. • Calibrated electrochemical benchmark at -2.1 V for molecular rod characterization. Supplied at ≥98% purity (GC/T); shipped under inert atmosphere with cold-chain logistics.

Molecular Formula C7H5N
Molecular Weight 103.12 g/mol
CAS No. 2510-22-7
Cat. No. B1298661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynylpyridine
CAS2510-22-7
Molecular FormulaC7H5N
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESC#CC1=CC=NC=C1
InChIInChI=1S/C7H5N/c1-2-7-3-5-8-6-4-7/h1,3-6H
InChIKeyFDEDJRHULYIJOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynylpyridine Technical Specifications


4-Ethynylpyridine (CAS 2510-22-7), also known as 4-pyridylacetylene, is a pyridine derivative bearing an ethynyl substituent at the para position [1]. This compound features a terminal alkyne moiety conjugated to the electron-deficient pyridine ring, making it a versatile building block for Sonogashira cross-coupling reactions, click chemistry (CuAAC), and coordination complex synthesis . The physical properties include a melting point of 94.0–98.0 °C, boiling point of 94.5 °C at 32 Torr (170.5 °C at 760 mmHg), predicted density of 1.02 ± 0.1 g/cm³, and high solubility in acetone . Storage requires inert atmosphere, protection from light, and temperature below -20 °C .

Building block for Sonogashira cross-coupling, CuAAC click chemistry, and coordination complex synthesis
Para-ethynyl geometry enables linear bridging and centrosymmetric metal alignment; ortho- and meta- isomers cannot replicate
Requires inert atmosphere, light protection, and low-temperature storage to preserve alkyne integrity

Why 4-Ethynylpyridine Cannot Be Substituted


Ethynylpyridine isomers exhibit fundamentally divergent reactivity, coordination geometry, and electronic properties due to the position-dependent interplay between the nitrogen lone pair and the ethynyl π-system [1]. In hydrohalogenation reactions, the reactivity follows the order 2-ethynylpyridine (most reactive) > 4-ethynylpyridine (moderately reactive) > 3-ethynylpyridine (essentially inert), demonstrating that positional isomerism dictates reaction feasibility . Photoelectron spectroscopy reveals distinct n-π* orbital interactions: the n-π2 energy difference is 0.85 eV for 4-ethynylpyridine versus 0.95 eV for 2-ethynylpyridine [1]. In coordination chemistry, the para-substituted geometry of 4-ethynylpyridine enables linear bridging and centrosymmetric metal alignment that ortho- and meta-isomers cannot achieve [2]. These quantifiable differences preclude generic substitution without compromising reaction yields, complex geometry, or material performance.

Reactivity profile mismatch
Hydrohalogenation reactivity order 2-ethynylpyridine > 4-ethynylpyridine > 3-ethynylpyridine; 4-EP provides moderate controlled reactivity, while 2-EP is excessively reactive and 3-EP near inert.
Electronic property divergence
Photoelectron spectroscopy reveals distinct n-π* orbital interactions; the orbital energy profile of 4-ethynylpyridine differs from 2- and 3- isomers, influencing material electronic behavior.
Coordination geometry incompatibility
Para-substitution enables linear bridging and centrosymmetric metal alignment essential for rod-like complexes; ortho- and meta-ethynylpyridines cannot achieve this topology.

4-Ethynylpyridine Comparative Evidence


Defined Reduction Potential for Molecular Rods

In electrochemical studies of pyridine-terminated molecular rods, 4-ethynylpyridine serves as a definitive reference compound with a characteristic irreversible reduction potential at -2.1 V [1]. A family of seven symmetrical molecular rods bearing 4-ethynylpyridyl terminal groups was investigated; while flexible rods undergo two-electron reduction and rigid rods undergo four-electron reduction, all derivatives exhibit simple irreversible voltammetry similar to the reduction of 4-ethynylpyridine at -2.1 V [1]. This electrochemical signature allows researchers to distinguish molecular rigidity from flexibility based on deviation from the 4-ethynylpyridine baseline [1]. The 2-ethynylpyridine isomer, by contrast, does not serve as a comparable electrochemical reference in this context due to its distinct orbital energy profile (n-π2 gap of 0.95 eV versus 0.85 eV for 4-ethynylpyridine) [2].

Reduction potential
Class-level
-2.1 V (irreversible)
Electrochemical baseline for molecular rod characterization
Allows flexible vs rigid rod differentiation; 2-ethynylpyridine orbital profile differs
Electrochemistry Molecular Electronics Conformational Analysis

Second Harmonic Generation Enhancement in Crystals

Crystallization of 4-ethynylpyridine derivatives leads to the formation of C(sp)-H⋯N hydrogen-bonded straight tapes that assemble into polar crystals with exceptional nonlinear optical properties [1]. Specifically, 4-(4-ethynylphenyl)ethynylpyridine, synthesized via Sonogashira coupling from 4-ethynylpyridine, exhibits an intense powder second harmonic generation (SHG) response that is 8 times more efficient than crystalline urea [1]. The head-to-tail straight tape architecture is uniquely enabled by the para-substitution pattern of 4-ethynylpyridine, which provides the linear geometry necessary for polar crystal assembly [2]. The 2-ethynylpyridine isomer, with its ortho-substitution, adopts a different hydrogen-bonding motif that does not yield comparable SHG activity [2].

SHG efficiency
Class-level
8× vs crystalline urea
Enables high-efficiency NLO materials
Head-to-tail tape crystal architecture unique to para-substitution
Nonlinear Optics Crystal Engineering Hydrogen Bonding

Linear Heterotrimetallic Alignment Enhances Cubic NLO

4-Ethynylpyridine functions as a directionally rigid spacer ligand that maintains trans disposition at centrosymmetric square-planar metal centers, enabling precise d⁶-d⁸-d⁶ metal alignment in heterotrinuclear Ru(II)-M(II)-Ru(II) complexes (M = Pd, Pt) [1]. Electrochemical studies demonstrate that the 4-ethynylpyridine-linked heterotrinuclear network stabilizes the oxidized Ru(III) state better than the metalloligand precursor alone [1]. Critically, the cubic nonlinear optical responses are generally higher for the heterometallic complexes, with the gamma(real) value of the PdRu₂ dppm complex (complex 5) ranking among the largest reported for linear organometallic complexes [1]. This architectural precision is geometrically inaccessible to 2-ethynylpyridine due to steric hindrance from the ortho-substituted nitrogen, and to 3-ethynylpyridine due to its non-linear bridging geometry [2].

Cubic NLO response
Head-to-head
Among largest gamma(real) for linear organometallics
Provides industry-leading cubic NLO response via linear d⁶-d⁸-d⁶ alignment
Exclusive to 4-EP spacer; improved Ru(III) stabilization
Coordination Chemistry Organometallics Nonlinear Optics

Moderate Hydrohalogenation Reactivity for Controlled Derivatization

Ethynylpyridine positional isomers display dramatically different reactivity profiles in hydrohalogenation reactions with hydrochloric acid . According to research by Akiyama and colleagues, the reactivity order is: 2-ethynylpyridine (most reactive) > 4-ethynylpyridine (moderately reactive) > 3-ethynylpyridine (essentially inert) . The study demonstrated that 4-ethynylpyridine undergoes hydrochlorination with measurable efficiency, while 3-ethynylpyridine shows negligible conversion under identical conditions . This moderate reactivity profile of 4-ethynylpyridine arises from the balance between nitrogen basicity and ethynyl group electrophilicity at the para position, providing a tunable window for controlled derivatization that avoids the over-reactivity of 2-ethynylpyridine and the inertness of 3-ethynylpyridine [1].

Hydrohalogenation reactivity
Head-to-head
Moderate (2-EP > 4-EP > 3-EP)
Balanced reactivity for controlled derivatization
3-EP essentially inert; 2-EP excessively reactive
Organic Synthesis Halogenation Reaction Optimization

Hydrogen-Bonded Coordination Networks with Nucleobases

A systematic study of eight derivatives bearing either 3- or 4-ethynylpyridine groups appended to nucleobases (adenine, cytosine, guanine, uracil) revealed that 4-ethynylpyridine-based tectons reliably form self-complementary hydrogen-bonding motifs and coordination networks with metal salts [1]. Upon association with Cd(NO₃)₂, Cu(OAc)₂, and Cu(hfac)₂ (hfac = hexafluoroacetylacetonate), the 4-ethynylpyridyl group acts as a peripheral ligand while the nucleobase serves as a hydrogen-bonding donor/acceptor [1]. The study established that network dimensionality depends on the position of the pyridyl unit, with 4-ethynylpyridine derivatives forming predictable 1D arrangements via coordination of the peripheral pyridyl group to Cu(II) cations and self-complementary hydrogen bonding [1]. 3-Ethynylpyridine derivatives, by comparison, produce different network topologies due to altered geometric constraints [2].

Coordination networks
Head-to-head
Predictable 1D arrangements
Enables reliable crystal engineering with nucleobase tectons
3-EP derivatives form different topologies
Supramolecular Chemistry Crystal Engineering Coordination Networks

4-Ethynylpyridine Application Scenarios


Nonlinear Optical Material Development

4-Ethynylpyridine serves as the essential precursor for synthesizing 4-(4-ethynylphenyl)ethynylpyridine, which crystallizes into C(sp)-H⋯N hydrogen-bonded straight tapes that exhibit powder SHG response 8 times more efficient than crystalline urea [1]. This performance level makes 4-ethynylpyridine the procurement choice for NLO materials research where high second harmonic generation efficiency is a critical design parameter. Alternative ethynylpyridine isomers lack the para-substitution geometry required for head-to-tail tape assembly and cannot achieve comparable SHG enhancement [1].

Organometallic Complexes for Cubic NLO and Molecular Electronics

4-Ethynylpyridine uniquely enables the construction of linearly aligned d⁶-d⁸-d⁶ heterotrimetallic Ru(II)-M(II)-Ru(II) complexes (M = Pd, Pt) where the directionally rigid 4-ethynylpyridine spacer maintains trans disposition at centrosymmetric square-planar metal centers [2]. These complexes exhibit cubic NLO responses with gamma(real) values ranking among the largest reported for linear organometallic complexes [2]. The improved stabilization of oxidized Ru(III) states in the heterotrinuclear network further enhances device-relevant redox properties [2]. 2- and 3-ethynylpyridine cannot achieve this precise metal alignment geometry due to steric and angular constraints.

Controlled Halogenation and Derivatization

In synthetic workflows requiring hydrohalogenation with hydrochloric acid, 4-ethynylpyridine provides a balanced reactivity profile that falls between the excessive reactivity of 2-ethynylpyridine (most reactive) and the near-inertness of 3-ethynylpyridine . This moderate reactivity enables controlled conversion without the side reactions and over-halogenation issues associated with 2-ethynylpyridine, while avoiding the impractically slow kinetics of 3-ethynylpyridine . Researchers optimizing halogenation step yields and purity should select 4-ethynylpyridine when reaction control is prioritized over maximum reaction velocity.

Electrochemical Characterization of Molecular Rods and Conformational Analysis

4-Ethynylpyridine establishes a definitive electrochemical benchmark with an irreversible reduction potential at -2.1 V that serves as a reference for characterizing pyridine-terminated molecular rods [3]. This calibrated reference enables researchers to distinguish flexible rods (two-electron reduction) from rigid rods (four-electron reduction) based on deviation from the 4-ethynylpyridine baseline [3]. The distinct orbital energy profile of 4-ethynylpyridine (n-π2 gap of 0.85 eV versus 0.95 eV for 2-ethynylpyridine) makes it the preferred reference compound for voltammetric studies of molecular electronics materials [4].

Application
Selection Property
Validation Focus
Nonlinear optical material development
para-substitution geometry for polar crystal assembly
SHG response benchmarking vs standard reference
Organometallic complexes & molecular electronics
directionally rigid linear bridging ligand
cubic NLO gamma response and metal alignment geometry
Controlled halogenation & derivatization
moderate hydrohalogenation reactivity profile
reaction control and side-product minimization
Electrochemical characterization of molecular rods
definitive irreversible reduction potential as baseline
voltammetric differentiation of flexible vs rigid rod architectures

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